para-Imazamethabenz methyl

Descripción general

Descripción

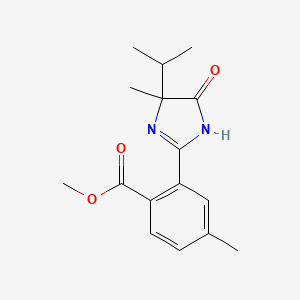

Para-Imazamethabenz methyl is a useful research compound. Its molecular formula is C16H20N2O3 and its molecular weight is 288.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Para-Imazamethabenz methyl, a member of the imidazolinone class of herbicides, is known for its selective action against a variety of weeds, particularly in cereal crops and sunflowers. This compound exhibits notable biological activity through its mechanism of action, which primarily involves the inhibition of the enzyme acetohydroxyacid synthase (AHAS), crucial for amino acid synthesis in plants. This article explores the biological activity, degradation pathways, and environmental impact of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its chiral structure and is often found as a mixture of positional isomers (meta and para). The chemical formula is , with a molecular weight of approximately 274.32 g/mol. The compound is typically an off-white powder and exhibits systemic absorption through both roots and leaves.

| Property | Value |

|---|---|

| Chemical Formula | C₁₅H₁₈N₂O₃ |

| Molecular Weight | 274.32 g/mol |

| Solubility | Varies by isomer |

| Isomer Ratio | ~60% para : 40% meta |

| CAS Number | 100728-84-5 |

The primary mechanism by which this compound exerts its herbicidal effects is through the inhibition of AHAS. This enzyme is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are vital for protein synthesis in plants. The inhibition leads to stunted growth and eventual death of susceptible weed species.

Biological Activity Studies

Research has demonstrated that the biological activity of this compound can be influenced by various factors, including pH and environmental conditions. A study highlighted that the degradation rates differ significantly between its meta and para isomers, with the para isomer generally exhibiting a faster degradation rate under alkaline conditions.

Case Study: Abiotic Degradation

A study published in Chemosphere investigated the abiotic degradation pathways of para- and meta-Imazamethabenz methyl under different environmental conditions. The findings indicated that:

- Hydrolysis : The rate constants for hydrolysis increased with pH, with this compound degrading more rapidly than its meta counterpart.

- Photolysis : Direct photolysis experiments showed that both isomers followed first-order kinetics, with the para isomer demonstrating a shorter half-life under UV irradiation.

Table 2: Degradation Rates of Isomers

| Isomer | pH Level | Hydrolysis Rate Constant (min) | Half-Life (minutes) |

|---|---|---|---|

| Para | 8.0 | 0.045 | 15 |

| Meta | 8.0 | 0.030 | 23 |

| Para | 9.1 | 0.060 | 11 |

| Meta | 9.1 | 0.040 | 17 |

Environmental Impact

The environmental behavior of this compound has been extensively studied to assess its potential risks. Its selective toxicity allows for effective weed control while minimizing harm to crops; however, concerns regarding soil residues and water contamination persist.

Residue Analysis Methodology

The U.S. Environmental Protection Agency (EPA) has established methods for analyzing residues of this compound in soil samples using High-Performance Liquid Chromatography (HPLC). These methods ensure accurate quantification of both the active compound and its metabolites.

Aplicaciones Científicas De Investigación

Herbicidal Efficacy

- Weed Control : Para-Imazamethabenz methyl is effective against wild oats and some broadleaf weeds. It significantly reduces economic losses in crops, particularly in Western Canada, where it contributes to managing approximately $343.9 million in weed-related losses annually .

- Application Methods : The herbicide can be applied alone or in tank mixtures with other herbicides to broaden the spectrum of weed control. This flexibility helps mitigate resistance development among weed populations .

Environmental Behavior

- Leaching Potential : Research indicates that this compound can leach into groundwater under certain conditions, raising concerns about its environmental impact. Studies have shown hydrolysis of the compound, leading to the formation of its breakdown product, imazamethabenz .

- Degradation Studies : The degradation rates of para- and meta-isomers of imazamethabenz methyl have been studied extensively. Hydrolysis rates increase under alkaline conditions, with the para isomer degrading more rapidly than the meta isomer .

- Sorption Mechanisms : The adsorption of this compound on soil varies based on isomerism. The meta isomer tends to have a greater affinity for clay surfaces compared to the para isomer due to resonance stabilization effects .

Field Trials and Residue Analysis

Field trials conducted in Canada have demonstrated that residues of this compound in crops are below established maximum residue limits (MRLs), indicating its safe use within recommended guidelines .

- Table 1: Summary of Field Trial Data

| Crop | Application Method | Total Application Rate (g a.i./ha) | Preharvest Interval (days) | Maximum Residues (ppm) | Minimum Residues (ppm) |

|---|---|---|---|---|---|

| Borage seeds | Broadcast | 478-514 | 48-69 | <0.05 | <0.05 |

This table summarizes the application rates and residue levels found in borage seeds, showing compliance with safety standards.

Regulatory Evaluations

The Pest Management Regulatory Agency (PMRA) in Canada has conducted evaluations confirming that products containing this compound do not pose unacceptable risks to human health or the environment when used according to label instructions . This includes recommendations for risk-reduction measures and monitoring practices.

Análisis De Reacciones Químicas

Hydrolysis Reactions

Hydrolysis of para-imazamethabenz-methyl follows pseudo-first-order kinetics and is strongly pH-dependent. The reaction involves cleavage of the ester group, yielding 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-4-methylbenzoic acid as the primary product .

Key Findings :

-

pH Dependency : Hydrolysis rates increase with pH (Table 1). At pH 9.4, the rate constant () is 0.028 ± 0.003 h⁻¹ , nearly double that of the meta isomer .

-

Activation Energy : Arrhenius analysis gives for the para isomer, slightly lower than the meta isomer () .

-

Mechanism : Base-catalyzed hydrolysis dominates above pH 8, with hydroxide ions attacking the ester carbonyl group .

Table 1: Hydrolysis Rate Constants for para-Imazamethabenz-methyl

| pH | Temperature (°C) | (h⁻¹) | (h⁻¹) |

|---|---|---|---|

| 8.0 | 24 | 0.0014 ± 0.0003 | 0.0023 ± 0.0003 |

| 9.1 | 24 | 0.009 ± 0.001 | 0.016 ± 0.002 |

| 9.4 | 24 | 0.028 ± 0.003 | 0.050 ± 0.006 |

| Data sourced from hydrolysis studies . |

Photolysis Reactions

Direct photolysis of para-imazamethabenz-methyl occurs under UV irradiation, with degradation rates influenced by wavelength and pH .

Key Findings :

-

Wavelength Effects : At 253.7 nm, degradation is faster () than at 310 nm () .

-

pH Dependency : Photolysis accelerates at higher pH due to deprotonation of the imidazolinone ring, enhancing UV absorption .

Table 2: Photolysis Rate Constants at pH 7.0

| Wavelength (nm) | (min⁻¹) | (min) |

|---|---|---|

| 253.7 | 0.41 ± 0.03 | 1.7 |

| 310 | 0.12 ± 0.01 | 5.8 |

| Data from controlled irradiation experiments . |

Adsorption Mechanisms

Adsorption on clay minerals (e.g., montmorillonite) varies between isomers due to differences in protonation stability .

Key Findings :

-

Protonation Preference : The para isomer’s protonated form is less stabilized by resonance compared to the meta isomer, reducing its adsorption affinity on Al³⁺- and Fe³⁺-clays .

-

pH Dependency : Adsorption decreases above pH 5.2 as the compound transitions to its neutral form .

Electrochemical Reduction

Electrochemical studies reveal a two-electron reduction process on mercury and carbon electrodes .

Key Findings :

-

Acidic Media (pH < pKa) : Reduction follows an ECE (electrochemical-chemical-electrochemical) mechanism. The rate-determining step (RDS) is the second electron transfer .

-

Basic Media (pH > pKa) : The deprotonated form is reduced, with the RDS remaining the second electron transfer .

Mechanistic Pathway :

-

Protonation of the imidazolinone ring in acidic media.

-

Sequential electron transfers:

Propiedades

IUPAC Name |

methyl 4-methyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-9(2)16(4)15(20)17-13(18-16)12-8-10(3)6-7-11(12)14(19)21-5/h6-9H,1-5H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCCBBNQPIMUJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)OC)C2=NC(C(=O)N2)(C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274059 | |

| Record name | Methyl 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Imazamethabenz-methyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034913 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

69969-22-8, 81405-85-8 | |

| Record name | Methyl 2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-p-toluate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069969228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 2-(4-ISOPROPYL-4-METHYL-5-OXO-2-IMIDAZOLIN-2-YL)-P- TOLUATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BEE251846T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Imazamethabenz-methyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034913 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

143 - 151 °C | |

| Record name | Imazamethabenz-methyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034913 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.